molecular formula C11H14O5 B8705591 2,3,4-Trimethoxy-6-methylbenzoic acid

2,3,4-Trimethoxy-6-methylbenzoic acid

Cat. No. B8705591
M. Wt: 226.23 g/mol
InChI Key: IINQNMKCOMHAMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08653113B2

Procedure details

(b-1) 6.8 ml (13.6 mmol) of isopropylmagnesium chloride (2M tetrahydrofuran solution) was cooled to 0° C., and a solution having 1.6 g (6.6 mmol) of 3-bromo-5-chloro-2-methoxy-4-methylpyridine dissolved in 5 ml of tetrahydrofuran was dropwise added, followed by stirring at the same temperature for 3 hours to prepare 5-chloro-2-methoxy-4-methyl-3-pyridylmagnesium chloride. The reaction solution was cooled to −78° C., and a solution having 1.2 g (13.3 mmol) of copper(I) cyanide and 1.15 g (27.1 mmol) of lithium chloride dissolved in 15 ml of tetrahydrofuran was dropwise added to prepare a 5-chloro-2-methoxy-4-methyl-3-pyridylcopper reagent. Separately, 3.2 g (14.3 mmol) of 2,3,4-trimethoxy-6-methylbenzoic acid prepared in Step (a) was subjected to reflux with heating in 7 ml of thionyl chloride for 3 hours, and the surplus thionyl chloride was distilled off under reduced pressure to prepare 2,3,4-trimethoxy-6-methylbenzoyl chloride, which was dissolved in 7 ml of tetrahydrofuran. The solution thus prepared was dropwise added at −78° C. to the above prepared pyridylcopper reagent, followed by stirring for 1 hour, and the temperature was increased to room temperature, followed by stirring further for 2 hours. Water and ammonia water were added to the reaction solution to terminate the reaction, followed by extraction with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate and subjected to filtration, and the solvent was distilled off under reduced pressure. The crude product was purified by silica gel column chromatography to obtain 2.6 g (yield: 57%) of 3-(2,3,4-trimethoxy-6-methylbenzoyl)-5-chloro-2-methoxy-4-methylpyridine (melting point 85 to 88° C.), and the compound was identified by 1HNMR.
Quantity
6.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
1.6 g
Type
reactant
Reaction Step Seven
Name
5-chloro-2-methoxy-4-methyl-3-pyridylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
1.2 g
Type
reactant
Reaction Step Nine
Quantity
1.15 g
Type
reactant
Reaction Step Ten
Name
5-chloro-2-methoxy-4-methyl-3-pyridylcopper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
3.2 g
Type
reactant
Reaction Step Twelve
Name
pyridylcopper
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
C([Mg]Cl)(C)C.Br[C:7]1[C:8]([O:15][CH3:16])=[N:9][CH:10]=[C:11]([Cl:14])[C:12]=1[CH3:13].ClC1C(C)=C([Mg]Cl)C(OC)=NC=1.[Cu]C#N.[Cl-].[Li+].ClC1C(C)=C([Cu])C(OC)=NC=1.[CH3:45][O:46][C:47]1[C:55]([O:56][CH3:57])=[C:54]([O:58][CH3:59])[CH:53]=[C:52]([CH3:60])[C:48]=1[C:49](O)=[O:50].N1C=CC=CC=1[Cu].O.N>O1CCCC1.S(Cl)(Cl)=O.O>[CH3:45][O:46][C:47]1[C:55]([O:56][CH3:57])=[C:54]([O:58][CH3:59])[CH:53]=[C:52]([CH3:60])[C:48]=1[C:49]([C:7]1[C:8]([O:15][CH3:16])=[N:9][CH:10]=[C:11]([Cl:14])[C:12]=1[CH3:13])=[O:50] |f:4.5,9.10|

Inputs

Step One
Name
Quantity
6.8 mL
Type
reactant
Smiles
C(C)(C)[Mg]Cl
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
7 mL
Type
solvent
Smiles
S(=O)(Cl)Cl
Step Five
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Seven
Name
Quantity
1.6 g
Type
reactant
Smiles
BrC=1C(=NC=C(C1C)Cl)OC
Step Eight
Name
5-chloro-2-methoxy-4-methyl-3-pyridylmagnesium chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=NC1)OC)[Mg]Cl)C
Step Nine
Name
Quantity
1.2 g
Type
reactant
Smiles
[Cu]C#N
Step Ten
Name
Quantity
1.15 g
Type
reactant
Smiles
[Cl-].[Li+]
Step Eleven
Name
5-chloro-2-methoxy-4-methyl-3-pyridylcopper
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C(=C(C(=NC1)OC)[Cu])C
Step Twelve
Name
Quantity
3.2 g
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC(=C1OC)OC)C
Step Thirteen
Name
pyridylcopper
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
by stirring at the same temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropwise added
ADDITION
Type
ADDITION
Details
was dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
the surplus thionyl chloride was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to prepare 2,3,4-trimethoxy-6-methylbenzoyl chloride, which
CUSTOM
Type
CUSTOM
Details
The solution thus prepared
ADDITION
Type
ADDITION
Details
was dropwise added at −78° C. to the
STIRRING
Type
STIRRING
Details
by stirring for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was increased to room temperature
STIRRING
Type
STIRRING
Details
by stirring further for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
subjected to filtration
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C(C(=O)C=2C(=NC=C(C2C)Cl)OC)C(=CC(=C1OC)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 107.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.